molecular formula C4H4BrF5 B1522068 4-Bromo-1,1,1,3,3-pentafluorobutane CAS No. 933600-79-4

4-Bromo-1,1,1,3,3-pentafluorobutane

Cat. No.: B1522068
CAS No.: 933600-79-4
M. Wt: 226.97 g/mol
InChI Key: SEXSQRQVHMOLSW-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry

Fluorine, the most electronegative element, holds a unique and increasingly important position in modern chemistry. numberanalytics.comsoci.org Its introduction into organic molecules can profoundly influence their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a vital subfield, particularly in the development of pharmaceuticals and agrochemicals. soci.orglew.ro Approximately 20% of all pharmaceutical drugs and 35-50% of agrochemicals contain fluorine. soci.orgnih.gov

The strategic incorporation of fluorine atoms can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can block metabolically vulnerable sites in a drug molecule, prolonging its active duration in the body. numberanalytics.comnih.gov

Increased Bioavailability: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats), which can improve its absorption and permeability across cell membranes. numberanalytics.comnih.gov

Modulated Physicochemical Properties: Due to its extreme electronegativity, fluorine can alter the electron distribution within a molecule. This can fine-tune the acidity or basicity (pKa) of nearby functional groups, which is crucial for a drug's interaction with its biological target. numberanalytics.comtandfonline.com

These benefits have driven the development of a new generation of safer and more effective fluorination reagents for use in organic synthesis. soci.org

PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å) 1.201.47
Electronegativity (Pauling Scale) 2.203.98
Bond Dissociation Energy (kJ/mol with Carbon) C-H ≈ 413C-F ≈ 485

Classification and Overview of Halogenated Hydrocarbons in Chemical Research

Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). nc.govosti.gov They are systematically classified based on several criteria:

Type of Halogen: Compounds are distinguished by the specific halogen(s) they contain (e.g., fluorocarbons, chlorocarbons, bromocarbons).

Nature of the Hydrocarbon Skeleton: They are categorized based on the organic backbone to which the halogen is attached. alfa-chemistry.comauburn.edu This includes haloalkanes, haloalkenes, haloalkynes, and haloarenes (aromatic).

Number of Halogen Atoms: Compounds are described as mono-, di-, tri-, or poly-halogenated depending on the number of halogen atoms present. alfa-chemistry.comauburn.edupcc.eu

This classification helps predict the reactivity and physical properties of the compounds. For instance, low-molecular-weight haloalkanes may be flammable, while highly halogenated compounds are often non-flammable and have been used as fire suppressants. nc.gov The carbon-halogen bond serves as a functional group that can undergo various reactions, including substitution and elimination, making halogenated hydrocarbons versatile intermediates in synthetic chemistry. alfa-chemistry.com

ClassificationExample CompoundFormula
Monohaloalkane ChloromethaneCH₃Cl
Dihaloalkane DichloromethaneCH₂Cl₂
Polyhaloalkane Carbon TetrachlorideCCl₄
Haloalkene BromoetheneC₂H₃Br
Haloaromatic ChlorobenzeneC₆H₅Cl

Research Context of 4-Bromo-1,1,1,3,3-pentafluorobutane within Fluorochemical Science

This compound is a polyhalogenated alkane that embodies characteristics of both brominated and fluorinated compounds. Its primary role in fluorochemical science is that of a specialized chemical building block or synthetic intermediate.

The structure combines a reactive carbon-bromine bond with a stable, electron-withdrawing pentafluorobutyl group. The bromine atom provides a functional handle for chemists to introduce the C₄H₄F₅ moiety into more complex molecules through various organic reactions. The high fluorine content significantly influences the electronic properties of the molecule, making the attached group highly electronegative.

While extensive research on direct applications of this compound is not widely published, its non-brominated parent compound, 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc), is used as a foam blowing agent, a degreasing solvent, and a heat exchange fluid. fishersci.co.uknih.govchemicalbook.com This suggests that the pentafluorobutane structure imparts properties like specific volatility and low surface tension, which are valuable in material science.

Therefore, this compound is best understood as a research chemical supplied for early-stage discovery. sigmaaldrich.com Its value lies in its potential to create novel, complex fluorinated molecules whose properties are fine-tuned by the presence of the pentafluorobutyl group.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄BrF₅
Molecular Weight 226.97 g/mol
IUPAC Name This compound
Synonym 2,2,4,4,4-Pentafluorobutyl bromide
CAS Number 933600-79-4
Physical Form Clear Liquid
InChI Key SEXSQRQVHMOLSW-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com


Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSQRQVHMOLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660296
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933600-79-4
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933600-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
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Synthetic Methodologies for 4 Bromo 1,1,1,3,3 Pentafluorobutane

Design Principles for Fluorinated Building Blocks

Fluorinated building blocks are organic compounds that serve as key intermediates in the synthesis of more complex fluorinated molecules. youtube.commolecularcloud.org The design and synthesis of these blocks are guided by the unique properties of the fluorine atom, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond. molecularcloud.orgalfa-chemistry.com These characteristics significantly alter the physical, chemical, and biological properties of organic molecules, including their stability, lipophilicity, and metabolic pathways. youtube.commolecularcloud.orgthe-innovation.org

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial feature in pharmaceutical design. molecularcloud.org For instance, the trifluoromethyl group in the antidepressant fluoxetine (B1211875) improves its stability. molecularcloud.org Furthermore, fluorination can modulate a molecule's reactivity and binding affinity by altering its electronic distribution. molecularcloud.org

Synthetic strategies for creating fluorinated building blocks are diverse and include:

Direct Fluorination: Using elemental fluorine (F₂) under controlled conditions. alfa-chemistry.com

Electrophilic Fluorination: Employing agents like Selectfluor to introduce fluorine to electron-rich sites. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination: Using fluoride (B91410) ions to replace leaving groups. alfa-chemistry.comharvard.edu

Fluoroalkylation: Introducing fluoroalkyl groups through various chemical pathways. alfa-chemistry.com

These methods allow for the precise construction of molecules like 4-Bromo-1,1,1,3,3-pentafluorobutane, where the fluorinated scaffold provides a stable core for further chemical transformations.

Strategies for the Construction of the Pentafluorobutane Skeleton

The creation of the 1,1,1,3,3-pentafluorobutane (B1294926) backbone is a critical step in the synthesis of the target compound. This typically involves either building the carbon chain with fluorine atoms already in place or introducing them onto a pre-existing butane (B89635) structure.

A common strategy in organofluorine chemistry is the use of perfluoroalkyl iodides (RƒI) as building blocks. rsc.org These compounds can initiate telomerization processes or be used in addition reactions to introduce perfluoroalkyl chains into a molecule. rsc.orgnih.gov For instance, a perfluoroalkyl organometallic reagent could be added to a suitable precursor to build the fluorinated chain. nih.gov Another approach involves the alkoxide-induced nucleophilic perfluoroalkylation of carbonyls and imines using reagents like pentafluoroethyl phenyl sulfone. nih.gov

The construction of the pentafluorobutane skeleton could potentially start from a smaller fluorinated precursor, with the rest of the carbon chain being added subsequently. The radical nature of some fluorination processes, like electrochemical fluorination, can lead to a mixture of linear and branched isomers, which requires careful control of the reaction conditions. rsc.org

Table 1: Selected Methods for Incorporating Fluoroalkyl Groups

Method Reagent Type Typical Substrate Reference
Nucleophilic Fluoroalkylation Perfluoroalkyl sulfones Aldehydes, Ketones, Imines nih.gov
Organometallic Addition Perfluoroalkyl lithium reagents Silylated Testosterone nih.gov

Once the 1,1,1,3,3-pentafluorobutane skeleton is assembled, the next crucial step is the selective introduction of a bromine atom at the 4-position. The regioselectivity of bromination reactions is highly dependent on the reaction conditions and the substrate's electronic properties. numberanalytics.comyoutube.com

For a highly fluorinated alkane like 1,1,1,3,3-pentafluorobutane, the strong electron-withdrawing effects of the five fluorine atoms significantly influence the reactivity of the C-H bonds. Radical bromination, often initiated by light or a radical initiator like AIBN, typically favors the formation of the most substituted alkyl bromide. youtube.com However, in the case of 1,1,1,3,3-pentafluorobutane, the C-H bonds at the 2- and 4-positions have different reactivities. The electron-withdrawing fluorine atoms would deactivate the adjacent C-H bonds towards electrophilic attack and influence the stability of potential radical intermediates.

Electrophilic aromatic bromination often utilizes reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. mdpi.com While the target molecule is aliphatic, analogous principles of directing effects apply. The electron-poor nature of the fluorinated chain would likely make a radical abstraction mechanism more favorable for the terminal methyl group, leading to the desired 4-bromo product.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods for forming carbon-halogen bonds, including catalytic and asymmetric approaches.

The formation of a carbon-bromine bond can be achieved through various methods, including the use of brominating agents in the presence of a catalyst. For example, the bromination of pentafluorosulfanyloxybenzene can be catalyzed by triflic acid. google.com While this is an aromatic system, the principle of using a catalyst to facilitate bromination is broadly applicable.

Transition-metal catalysis is a powerful tool for C-F bond activation and could potentially be adapted for selective C-H functionalization leading to C-Br bond formation. mdpi.comresearchgate.netresearchgate.net Nickel-catalyzed cross-coupling reactions, for example, have been used to activate C-F bonds, demonstrating the ability of transition metals to operate in highly fluorinated environments. researchgate.net A hypothetical catalytic cycle for the bromination of 1,1,1,3,3-pentafluorobutane could involve the oxidative addition of a C-H bond to a metal center, followed by reductive elimination with a bromine source.

While this compound is not a chiral molecule, the principles of asymmetric synthesis are highly relevant in the broader context of creating functionalized fluorinated compounds. The introduction of fluorine can create stereocenters, and controlling the stereochemistry is crucial for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Asymmetric synthesis of fluorinated compounds can be achieved through various strategies:

Fluorination of a Chiral Precursor: Starting with a chiral molecule and introducing fluorine atoms. nih.gov

Catalytic Enantioselective Fluorination: Using chiral catalysts to control the stereochemical outcome of a fluorination reaction. nih.govacs.org Chiral Nickel(II) complexes, for example, have proven effective in the synthesis of a range of fluorinated amino acids. beilstein-journals.orgnih.gov

Enzymatic Approaches: Utilizing enzymes, such as FMN-dependent reductases, to catalyze stereoselective fluorination reactions. the-innovation.org

These methods highlight the advanced techniques available to synthetic chemists for the precise, three-dimensional construction of complex fluorinated molecules. Although not directly applied to the synthesis of the achiral target compound, these considerations are paramount when designing synthetic routes for chiral derivatives of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,1,1,3,3-pentafluorobutane
AIBN (Azobisisobutyronitrile)
Fluoxetine
N-bromosuccinimide (NBS)
Pentafluoroethyl phenyl sulfone
Pentafluorosulfanyloxybenzene
Selectfluor

Industrial and Laboratory Scale Synthesis Research

Research into the synthesis of this compound is not extensively documented in publicly available literature, suggesting its production is likely specialized and may be proprietary. However, based on established principles of organofluorine chemistry, a plausible and effective method for both laboratory and industrial-scale synthesis is the free-radical bromination of a suitable hydrofluorocarbon precursor.

A logical starting material for this synthesis is 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a compound that is commercially available. nih.govchemicalbook.com The synthesis would proceed via a free-radical chain reaction, a common method for the halogenation of alkanes. wikipedia.orglibretexts.org This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (Br•). This can be achieved through the application of ultraviolet (UV) light or heat.

Propagation: A bromine radical then abstracts a hydrogen atom from the 1,1,1,3,3-pentafluorobutane molecule. The selectivity of this abstraction is a critical factor. In alkanes, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. libretexts.org In the case of 1,1,1,3,3-pentafluorobutane, the hydrogen atoms are on the second and fourth carbon atoms. The electron-withdrawing fluorine atoms on the C1 and C3 positions will influence the reactivity of the adjacent C-H bonds. Bromination is known to be significantly more selective than chlorination, favoring the abstraction of the most reactive hydrogen. masterorganicchemistry.com This would likely lead to the preferential formation of the 4-bromo product over the 2-bromo isomer. The resulting fluoroalkyl radical then reacts with another molecule of Br₂ to yield the desired this compound and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine. This can involve two bromine radicals, a bromine radical and a fluoroalkyl radical, or two fluoroalkyl radicals.

Reaction Conditions: For a laboratory-scale synthesis, the reaction would likely be carried out in a reactor equipped with a UV lamp and a reflux condenser. 1,1,1,3,3-pentafluorobutane would be reacted with bromine in the presence of a radical initiator. The reaction temperature would need to be carefully controlled to manage the reaction rate and minimize side reactions.

On an industrial scale, the process would be adapted for continuous or large-batch production. This would involve specialized reactors designed for photochemical reactions, with efficient mixing and temperature control systems to ensure consistent product quality and safety. The recovery and recycling of unreacted starting materials and by-products would also be a key consideration in an industrial setting.

Parameter Laboratory Scale Industrial Scale
Precursor 1,1,1,3,3-pentafluorobutane (HFC-365mfc)1,1,1,3,3-pentafluorobutane (HFC-365mfc)
Reagent Bromine (Br₂)Bromine (Br₂)
Initiation UV light or chemical radical initiatorHigh-intensity UV lamps or thermal initiation
Reactor Glass flask with UV lamp and reflux condenserSpecialized photochemical reactor
Scale Grams to kilogramsTonnes
Key Focus Product yield and purityProcess efficiency, safety, and cost-effectiveness

Purity Assessment and Isolation Techniques in Fluorinated Chemistry

The successful synthesis of this compound is critically dependent on effective purification and rigorous purity assessment. The unique properties of fluorinated compounds necessitate specialized analytical and separation techniques.

Isolation Techniques: The primary method for isolating the desired product from the reaction mixture would be distillation . Due to the likely differences in boiling points between the starting material (1,1,1,3,3-pentafluorobutane), the desired product (this compound), and any isomeric or over-brominated by-products, fractional distillation under controlled pressure should be an effective separation method. A patent for the purification of other fluorinated aliphatic hydrocarbons highlights the use of distillation to separate the desired product from acidic impurities and other by-products. google.com

For more challenging separations, particularly at the laboratory scale for achieving high purity, preparative gas chromatography (GC) could be employed. This technique separates compounds based on their volatility and interaction with a stationary phase, allowing for the collection of highly pure fractions.

Purity Assessment: A combination of analytical techniques would be essential to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of a mixture and identifying them based on their mass-to-charge ratio. While the molecular ion of fluorinated compounds can sometimes be weak or absent in standard electron ionization (EI) mass spectra, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to determine the molecular weight. jeol.comnist.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) offers enhanced separation and reliable structural analysis for complex fluorinated mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.

¹H NMR: Would be used to determine the number and environment of hydrogen atoms in the molecule.

¹³C NMR: Would provide information on the carbon skeleton.

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org The large chemical shift dispersion in ¹⁹F NMR allows for clear differentiation of fluorine atoms in different chemical environments, providing unambiguous structural information and helping to identify any isomeric impurities. aiinmr.comhuji.ac.il

The combination of these techniques would provide a comprehensive assessment of the purity of the synthesized this compound, ensuring it meets the required specifications for its intended applications.

Technique Purpose Relevance for this compound
Fractional Distillation Isolation and purificationPrimary method for separating the product from starting materials and by-products based on boiling point differences.
Preparative Gas Chromatography High-purity isolationUseful for obtaining highly purified samples for analytical standards or specialized applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identificationSeparates impurities and provides mass information for identification. Softer ionization techniques may be needed.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Structural elucidation and purity confirmationConfirms the chemical structure and identifies and quantifies isomeric impurities. ¹⁹F NMR is particularly crucial.
Infrared (IR) Spectroscopy Functional group analysisConfirms the presence of C-H, C-F, and C-Br bonds.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1,1,1,3,3 Pentafluorobutane

Reactivity of the Carbon-Bromine Bond in Perfluorinated Environments

The carbon-bromine bond in 4-bromo-1,1,1,3,3-pentafluorobutane is significantly influenced by the presence of five fluorine atoms on the adjacent carbon atoms. This perfluorinated environment imparts unique characteristics to the C-Br bond, affecting its reactivity in several ways:

Inductive Effect: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect that polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Bond Strength: The C-Br bond is the weakest covalent bond in the molecule, making it the most likely site for chemical transformation, either through heterolytic cleavage in nucleophilic substitutions or homolytic cleavage in radical reactions.

Steric Hindrance: The bulky trifluoromethyl groups can sterically hinder the approach of nucleophiles or radical species to the carbon atom bearing the bromine, potentially slowing down reaction rates compared to non-fluorinated analogues.

The combination of these factors results in a C-Br bond that is activated towards certain reactions while being sterically shielded, leading to a unique reactivity profile.

Nucleophilic Substitution Reactions and Their Scope

The polarized C-Br bond in this compound allows for nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. These reactions are crucial for introducing the 1,1,1,3,3-pentafluorobutyl moiety into other molecules.

The scope of nucleophilic substitution reactions on this substrate includes a variety of nucleophiles. While specific documented examples for this compound are limited in publicly available literature, the reactivity can be inferred from studies on similar polyfluoroalkyl bromides. Generally, strong nucleophiles are required to achieve efficient substitution.

Nucleophile Potential Product General Reaction Conditions
Hydroxide (e.g., NaOH)1,1,1,3,3-Pentafluorobutan-4-olAqueous or alcoholic solvent, elevated temperature
Alkoxides (e.g., NaOR)4-Alkoxy-1,1,1,3,3-pentafluorobutaneAnhydrous alcohol, moderate to high temperature
Amines (e.g., RNH₂)N-(1,1,1,3,3-Pentafluorobutan-4-yl)aminePolar aprotic solvent (e.g., DMF, DMSO), elevated temperature
Thiolates (e.g., NaSR)4-(Alkylthio)-1,1,1,3,3-pentafluorobutanePolar aprotic solvent, moderate temperature
Cyanide (e.g., NaCN)5,5,5,3,3-PentafluoropentanenitrilePolar aprotic solvent, elevated temperature

This table represents potential reactions based on the general reactivity of polyfluoroalkyl bromides. Specific conditions for this compound may vary.

Mechanistically, these reactions are expected to proceed via an S_N2 pathway, involving a backside attack by the nucleophile on the carbon atom bonded to the bromine. The strong electron-withdrawing nature of the pentafluorobutyl group can influence the transition state energy of this process.

Radical Chemistry and Addition Reactions

The C-Br bond in this compound can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or UV light, generating a 1,1,1,3,3-pentafluorobutan-4-yl radical. This radical intermediate can then participate in various radical reactions.

One of the key applications of such radicals is in addition reactions to unsaturated systems like alkenes and alkynes. This process, often referred to as a radical addition, allows for the formation of new carbon-carbon bonds and the introduction of the pentafluorobutyl group into a carbon chain.

The general mechanism for the radical addition to an alkene is as follows:

Initiation: Formation of the 1,1,1,3,3-pentafluorobutan-4-yl radical.

Propagation:

The radical adds to the double bond of the alkene, forming a new carbon-centered radical. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

The newly formed radical abstracts a bromine atom from another molecule of this compound, propagating the chain and forming the final product.

Termination: Combination of two radical species to terminate the chain reaction.

Reactant Initiator Potential Product
EthyleneAIBN, heat1-Bromo-3,3,5,5,5-pentafluoropentane
PropyleneUV light1-Bromo-4-methyl-3,3,5,5,5-pentafluoropentane
StyrenePeroxide, heat(3-Bromo-1-phenylpropyl)-1,1,3,3,3-pentafluorobutane

This table illustrates potential radical addition reactions. Product distribution and yields would depend on specific reaction conditions.

Transformations Involving the Pentafluorobutyl Group

Once the 1,1,1,3,3-pentafluorobutyl group has been incorporated into a new molecule via the reactions described above, it can undergo further transformations, although the high strength of the C-F bonds makes the pentafluorobutyl group itself relatively inert.

Transformations would typically occur at other functional groups present in the molecule. For instance, a terminal alkene formed from an elimination reaction of a derivative could be further functionalized. Similarly, an alcohol group introduced via nucleophilic substitution could be oxidized to an aldehyde or carboxylic acid. The pentafluorobutyl group, due to its strong electron-withdrawing nature, will influence the reactivity of these adjacent functional groups.

Reaction Kinetics and Thermodynamic Considerations for this compound

Detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can provide insights.

Kinetics: The rates of nucleophilic substitution reactions would be expected to be highly dependent on the nature of the nucleophile, the solvent, and the temperature. For radical reactions, the rate will be influenced by the efficiency of the initiator and the concentration of the reactants. The steric bulk of the pentafluorobutyl group may lead to slower reaction rates compared to less hindered bromoalkanes.

Thermodynamics: Thermodynamic data for the parent alkane, 1,1,1,3,3-pentafluorobutane (B1294926), can offer some perspective. The enthalpy of vaporization for 1,1,1,3,3-pentafluorobutane has been reported, which can be used in estimating the energetics of reactions involving a phase change. Reactions involving the cleavage of the relatively weak C-Br bond and the formation of stronger bonds (e.g., C-C, C-O, C-N) are generally thermodynamically favorable.

Thermodynamic Parameter Value for 1,1,1,3,3-Pentafluorobutane Relevance to this compound Reactivity
Enthalpy of Vaporization (ΔH_vap)~29.2 kJ/molProvides insight into the energy required for phase transitions, which can be a factor in reaction thermodynamics.

Data for the parent alkane, 1,1,1,3,3-pentafluorobutane, is provided as a reference point.

Advanced Applications of 4 Bromo 1,1,1,3,3 Pentafluorobutane in Chemical Synthesis

Utility as a Versatile Fluorinated Building Block

4-Bromo-1,1,1,3,3-pentafluorobutane is classified as a fluorinated building block, a category of reagents designed to efficiently transfer a fluorinated segment into a target molecule. tcichemicals.com Its structure is ideal for this purpose, featuring a stable pentafluorinated carbon chain and a reactive carbon-bromine (C-Br) bond. The highly electronegative fluorine atoms on the butane (B89635) chain create a distinct electronic environment, while the bromine atom serves as a versatile functional handle for a wide array of chemical transformations.

This dual-nature allows synthetic chemists to use the compound in reactions such as nucleophilic substitutions, cross-coupling reactions, and radical additions, effectively installing the –CH(CF₃)CH₂CF₃ group or its derivatives. The stability of the C-F bonds ensures that the fluorinated portion of the molecule remains intact throughout these synthetic manipulations. nih.gov

Contributions to Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine can dramatically alter the biological properties of a molecule, a strategy widely employed in the development of new pharmaceuticals and agrochemicals. dntb.gov.uaalfa-chemistry.com this compound serves as a key intermediate in the synthesis of these complex, high-value products.

In the design of bioactive compounds, the pentafluorobutyl group is incorporated to fine-tune a molecule's physicochemical properties. The introduction of this bulky, lipophilic, and electron-withdrawing group can significantly influence a molecule's conformation, membrane permeability, and receptor recognition. benthamscience.commdpi.com Chemists can synthesize novel bioactive candidates by reacting this compound with other complex molecular fragments, leveraging the reactivity of the C-Br bond to forge new carbon-carbon or carbon-heteroatom bonds. This approach is a key tactic for creating new chemical entities with potentially improved efficacy and selectivity.

The presence of fluorine in drug candidates has a profound impact on their pharmacokinetic and pharmacodynamic profiles. The pentafluorobutyl group introduced by this compound contributes to these effects in two critical ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more resistant to metabolic oxidation by enzymes like the cytochrome P450 (CYP450) family. tandfonline.comresearchgate.net By replacing a metabolically vulnerable C-H group with a robust C-F bond or a fluorinated alkyl group, the metabolic stability of a drug candidate can be substantially increased. nih.govnih.gov This often leads to a longer biological half-life and improved bioavailability. researchgate.net

Binding Interactions: The high electronegativity of fluorine atoms alters the electronic distribution of the entire molecule. nih.gov This can modulate the acidity (pKa) of nearby functional groups, enhancing interactions with biological targets. nih.gov Furthermore, the fluorinated group can increase the lipophilicity of the molecule, which can strengthen hydrophobic interactions within the binding pocket of a target protein or receptor, potentially leading to higher potency and selectivity. benthamscience.comresearchgate.net

Effect of Fluorination Impact on Drug Candidate Properties
Increased C-F Bond Strength Blocks metabolic oxidation, enhancing metabolic stability. tandfonline.comresearchgate.net
High Electronegativity Modulates pKa of adjacent groups, alters dipole moment, and improves binding affinity. nih.govmdpi.com
Increased Lipophilicity Enhances hydrophobic interactions with target receptors and can improve membrane permeation. tandfonline.combenthamscience.com

Application in Polymer Chemistry and Materials Science

The unique properties conferred by fluorine are also highly sought after in the field of materials science. Fluorinated polymers and materials are known for their exceptional chemical inertness, thermal stability, and low surface energy.

This compound can theoretically serve as a monomer or a chain-transfer agent in the synthesis of specialty fluoropolymers. The reactive C-Br bond can be used as an initiation site for certain types of controlled radical polymerization, allowing for the creation of well-defined polymer architectures. Incorporating the pentafluorobutyl side group into a polymer backbone would be expected to yield materials with low flammability, high thermal stability, and low surface energy, making them suitable for applications as specialty coatings, seals, and membranes.

Beyond polymers, this compound is a precursor for a range of fluorinated functional materials. By transforming the bromo group into other functional groups, a variety of derivatives can be synthesized. These derivatives can be used as components in advanced materials such as:

Fluorinated Surfactants: Possessing a polar head and a nonpolar, fluorinated tail, these molecules can significantly reduce the surface tension of water.

Heat-Transfer Fluids: The non-brominated parent compound, 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc), is used as a heat exchange fluid, indicating the thermal stability of the carbon-fluorine framework. fishersci.co.ukchemicalbook.com

Foam Blowing Agents: HFC-365mfc is also utilized as a foam blowing agent in the production of insulating foams, a role that relies on its specific thermodynamic properties. fishersci.co.ukchemicalbook.com

The synthesis of derivatives from this compound allows for the creation of new materials that harness the intrinsic properties of the highly fluorinated pentafluorobutyl group for specialized technological applications.

Development of Novel Chemical Reagents from this compound

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized approach for modulating the chemical and physical properties of the resulting compounds. Fluorinated moieties can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound, with its unique arrangement of fluorine atoms and a reactive bromine handle, represents a potentially valuable, yet under-explored, building block for the synthesis of novel chemical reagents. The development of such reagents hinges on the transformation of the carbon-bromine bond into other functional groups, thereby creating versatile intermediates for further chemical synthesis.

The primary routes for the conversion of this compound into novel reagents would likely involve the formation of organometallic species or its use as an electrophile in substitution and coupling reactions. These approaches would yield reagents capable of introducing the 2,2,4,4,4-pentafluorobutyl group into a wide array of organic scaffolds.

One of the most fundamental transformations for a bromoalkane is the formation of a Grignard reagent. The reaction of this compound with magnesium metal would be expected to yield 2,2,4,4,4-pentafluorobutylmagnesium bromide. This organometallic reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles to create new carbon-carbon bonds. For instance, its reaction with aldehydes and ketones would produce fluorinated secondary and tertiary alcohols, respectively. These alcohols could then serve as chiral building blocks or be further functionalized.

Similarly, the formation of an organolithium reagent, 2,2,4,4,4-pentafluorobutyllithium, through reaction with a strong organolithium base like n-butyllithium, would provide a highly reactive nucleophile. Organolithium reagents are valuable in a range of synthetic transformations, including the synthesis of complex organic molecules and other organometallic compounds.

Another significant avenue for developing novel reagents from this compound is through its participation in palladium-catalyzed cross-coupling reactions. While specific examples involving this exact substrate are not prevalent in the literature, the principles of reactions like the Heck, Suzuki, and Sonogashira couplings suggest its potential utility. In a Heck-type reaction, the 2,2,4,4,4-pentafluorobutyl group could be coupled with alkenes to generate more complex fluorinated olefins. For a Suzuki or Stille coupling, the bromo-compound would first need to be converted into an organoboron or organotin derivative, which could then be coupled with a variety of aryl or vinyl halides.

The development of fluorinated phosphonium (B103445) salts represents another promising application. The reaction of this compound with a phosphine, such as triphenylphosphine, would likely yield a (2,2,4,4,4-pentafluorobutyl)triphenylphosphonium bromide salt. Such a salt would be a precursor to a fluorinated Wittig reagent, which is invaluable for the synthesis of fluorinated alkenes from aldehydes and ketones. The Wittig reaction is a cornerstone of organic synthesis for olefination, and the development of novel fluorinated ylides would be of considerable interest.

The following table outlines the potential novel reagents that could be synthesized from this compound and their prospective applications in chemical synthesis.

Potential ReagentPrecursor ReactionPotential Applications
2,2,4,4,4-Pentafluorobutylmagnesium bromideReaction with MagnesiumNucleophilic addition to aldehydes, ketones, esters, and other electrophiles to form fluorinated alcohols and other derivatives.
2,2,4,4,4-PentafluorobutyllithiumReaction with Organolithium BaseHighly reactive nucleophile for C-C bond formation and synthesis of other organometallic compounds.
(2,2,4,4,4-Pentafluorobutyl)triphenylphosphonium bromideReaction with TriphenylphosphinePrecursor to a fluorinated Wittig reagent for the synthesis of terminal and internal fluoroalkenes from carbonyl compounds.
2,2,4,4,4-Pentafluorobutylboronic estersConversion to Grignard/Lithium reagent followed by reaction with a borate (B1201080) esterSubstrate for Suzuki cross-coupling reactions to form C-C bonds with aryl/vinyl halides.

While detailed research findings and extensive data on the development of novel reagents specifically from this compound are not widely available, the fundamental principles of organic chemistry strongly support its potential as a valuable precursor. Further research into the reactivity of this compound is warranted to fully explore its utility in creating a new generation of fluorinated reagents for advanced chemical synthesis.

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1,1,1,3,3 Pentafluorobutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of fluorinated systems, the presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-bromo-1,1,1,3,3-pentafluorobutane is expected to exhibit two distinct signals corresponding to the two non-equivalent sets of protons. The protons on the carbon adjacent to the bromine atom (C4) and the protons on the carbon adjacent to the difluoro group (C2) will have different chemical environments.

The protons at the C2 position, flanked by a -CF2- and a -CF3 group, are expected to appear as a triplet of triplets due to coupling with the adjacent fluorine nuclei. The protons at the C4 position, attached to the carbon bearing the bromine atom, would likely present as a more complex multiplet due to coupling with the protons on C2 and the geminal fluorine atoms on C3.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₂- (C2)3.0 - 3.5Triplet of tripletsJ(H-H), J(H-F)
-CH₂- (C4)3.8 - 4.2MultipletJ(H-H), J(H-F)

Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis and Spectral Interpretation

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two main signals are anticipated, corresponding to the -CF3 and -CF2- groups.

The trifluoromethyl (-CF3) group at C1 is expected to produce a triplet in the ¹⁹F NMR spectrum due to coupling with the two protons on the adjacent C2 carbon. The difluoro (-CF2-) group at C3 will likely appear as a more complex multiplet due to coupling with the protons on C2 and C4, and potentially long-range coupling with the -CF3 group.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CF₃ (C1)-70 to -80TripletJ(F-H)
-CF₂- (C3)-110 to -120MultipletJ(F-H), J(F-F)

Note: The predicted values are referenced against a standard like CFCl₃ and are based on general principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, the carbon signals will be split, providing further structural confirmation. All four carbon atoms in this compound are chemically non-equivalent and are expected to show distinct signals.

The carbon of the -CF3 group (C1) will appear as a quartet due to coupling with the three fluorine atoms. The -CF2- carbon (C3) will be a triplet due to coupling with the two fluorine atoms. The methylene (B1212753) carbons, C2 and C4, will also show splitting due to coupling with adjacent fluorine atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C1 (-CF₃)120 - 130QuartetJ(C-F)
C2 (-CH₂-)30 - 40Triplet of tripletsJ(C-F)
C3 (-CF₂-)110 - 120TripletJ(C-F)
C4 (-CH₂Br)25 - 35TripletJ(C-F)

Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

Advanced Multi-dimensional NMR Techniques

To definitively assign all proton, fluorine, and carbon signals and to establish the connectivity within the molecule, advanced multi-dimensional NMR techniques are employed. These experiments are crucial for complex fluorinated molecules where one-dimensional spectra can be difficult to interpret due to extensive spin-spin coupling.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on C2 and C4, confirming their adjacent relationship.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of the C2 and C4 signals in the ¹³C NMR spectrum.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This can provide through-space correlations, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Ionization Techniques and Fragmentation Patterns

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of the molecular ion will lead to a series of daughter ions. Key expected fragmentation pathways include:

Loss of a bromine radical: This would result in a significant peak at m/z corresponding to the [C₄H₄F₅]⁺ fragment.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the fluorine or bromine atoms. For instance, cleavage of the C3-C4 bond could lead to fragments like [CH₂Br]⁺ and [CF₃CH₂CF₂]⁺.

Loss of HF: A common fragmentation pathway for fluorinated compounds.

Fragment Ion Predicted m/z Identity
[C₄H₄⁷⁹BrF₅]⁺226Molecular Ion
[C₄H₄⁸¹BrF₅]⁺228Molecular Ion (Isotope)
[C₄H₄F₅]⁺147Loss of Br
[CF₃]⁺69Trifluoromethyl cation
[CH₂Br]⁺93/95Bromomethyl cation (isotopic pair)

Note: The predicted m/z values are based on the nominal masses of the most abundant isotopes.

Dissociative Electron Attachment Studies on Related Bromofluorocarbons

Dissociative electron attachment (DEA) is a process where a molecule captures a free, low-energy electron to form a transient negative ion (TNI). nih.gov This TNI can then spontaneously dissociate into a stable negative ion and one or more neutral fragments. nih.gov The energy of the incident electron is a critical parameter, with DEA occurring over specific energy ranges (resonances). This technique is particularly relevant for bromo- and chlorofluorocarbons, as the carbon-halogen bond is often the weakest link and susceptible to cleavage upon electron attachment. sigmaaldrich.com

No specific experimental DEA studies have been published for this compound. However, research on related bromofluorocarbons provides a strong basis for predicting its behavior. Studies on molecules like bromotrifluoromethane (B1217167) (CF3Br) have shown that the primary dissociation channel upon low-energy electron attachment is the formation of a bromide anion (Br⁻). bldpharm.com This process is highly efficient at very low electron energies, often near 0 eV.

For this compound, the primary DEA reaction is expected to be the cleavage of the C-Br bond, given that it is the most labile bond in the molecule. The anticipated reaction is:

e⁻ + C₄H₄BrF₅ → [C₄H₄BrF₅]⁻* → Br⁻ + C₄H₄F₅•

The [C₄H₄BrF₅]⁻* represents the transient negative ion. The resulting products would be a stable bromide anion and a 1,1,1,3,3-pentafluorobutyl radical. The cross-section for this reaction is expected to be highest at electron energies close to 0 eV.

Table 1: Expected Dissociative Electron Attachment Products for this compound

Precursor MoleculeExpected Primary Anionic ProductExpected Neutral Radical Product
This compoundBr⁻•CH₂(CF₂)CH₂CF₃
Data is inferred from studies on related bromofluorocarbons as no direct experimental data is available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

No experimental IR or Raman spectra for this compound are available in the public literature. However, the expected absorption bands can be predicted by examining the spectra of related compounds, such as 1-bromobutane (B133212) and 1,1,1,3,3-pentafluorobutane (B1294926). nih.govdocbrown.info

The key vibrational modes expected for this compound are:

C-H stretching: These vibrations from the methylene (-CH₂-) groups are anticipated in the 2850-3000 cm⁻¹ region.

C-F stretching: The multiple fluorine atoms will lead to very strong and broad absorption bands in the 1100-1400 cm⁻¹ region. These are characteristic of fluorinated hydrocarbons.

C-H bending/deformation: Vibrations of the methylene groups are expected around 1400-1470 cm⁻¹.

C-C skeletal vibrations: These will appear in the fingerprint region of the spectrum.

C-Br stretching: A key indicator for this molecule, the C-Br stretch is expected to appear in the lower frequency range, typically between 550 and 750 cm⁻¹. docbrown.info

Table 2: Predicted IR and Raman Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-H stretch2850 - 3000Medium
C-H bend1400 - 1470Medium
C-F stretch1100 - 1400Strong, Broad
C-Br stretch550 - 750Medium-Strong
Data is predicted based on characteristic functional group frequencies and spectra of related compounds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For saturated alkyl halides like this compound, the relevant transitions are typically n → σ* transitions, where a non-bonding electron from the halogen atom is excited to an anti-bonding sigma orbital of the carbon-halogen bond.

There is no published UV-Vis spectrum for this compound. Generally, bromoalkanes exhibit weak absorption bands in the far UV region, often with λ(max) values around 200-210 nm. It is expected that this compound would show a similar weak absorption in this region of the electromagnetic spectrum. The presence of the fluorine atoms is not expected to significantly shift this absorption into the visible range.

Table 3: Predicted UV-Vis Absorption for this compound

Type of TransitionExpected λ(max) (nm)
n → σ* (C-Br)~200 - 210
Data is predicted based on typical values for bromoalkanes as no direct experimental data is available.

X-ray Diffraction Analysis for Solid-State Conformation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

To date, no single-crystal X-ray diffraction studies have been reported for this compound. Consequently, its crystal structure, unit cell parameters, and solid-state conformation remain undetermined. Such a study would be invaluable for understanding the intermolecular interactions, such as halogen bonding, that may occur in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1,1,1,3,3 Pentafluorobutane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. For 4-bromo-1,1,1,3,3-pentafluorobutane, methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would be employed to model its behavior.

These calculations would provide key insights into:

Molecular Orbital (MO) Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of electrons across the molecule, highlighting electron-rich and electron-poor regions. The electronegative fluorine and bromine atoms would create significant partial negative charges, while the carbon and hydrogen atoms would bear partial positive charges. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

Thermodynamic Properties: Quantum calculations can predict thermodynamic data such as the heat of formation, standard Gibbs free energy, and entropy. These values are essential for determining the feasibility and spontaneity of chemical reactions involving the compound.

Table 1: Predicted Electronic and Thermodynamic Properties from Quantum Chemical Calculations (Note: The following table is illustrative of the types of data that would be generated from quantum chemical calculations and does not represent actual reported values for this compound due to a lack of specific studies.)

PropertyDescriptionPredicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.The lone pairs on the bromine atom would likely contribute significantly to the HOMO, making it higher in energy compared to the non-brominated analogue.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.The presence of the C-Br bond, which can act as an electron acceptor, would influence the LUMO energy.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical stability.The smaller gap, compared to the parent alkane, would suggest higher reactivity.
Dipole Moment A measure of the net molecular polarity.Expected to be significant due to the presence of multiple C-F bonds and a C-Br bond, leading to an asymmetric charge distribution.
Heat of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Calculable using methods like G3 or G4 theory for high accuracy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotation around its single bonds.

Conformational Analysis: This involves identifying the stable conformations (rotational isomers or rotamers) of the molecule and determining their relative energies. For this compound, rotation around the C2-C3 bond would be of particular interest. The bulky bromine atom and the CF3 group would lead to significant steric hindrance, influencing the preferred dihedral angles. The most stable conformers would be those that minimize these steric clashes, likely adopting staggered conformations.

Molecular Dynamics (MD) Simulations: While specific MD studies on this compound are not readily found, extensive research has been conducted on the closely related 1,1,1,3,3-pentafluorobutane (B1294926) (PFB). sigmaaldrich.comnih.govnih.govresearchgate.netresearchgate.net These studies use force fields like DREIDING to simulate the behavior of PFB in bulk and confined phases. sigmaaldrich.comnih.govnih.govresearchgate.netresearchgate.net For this compound, an MD simulation would provide a time-resolved trajectory of each atom, offering insights into:

Structural Properties: Radial distribution functions can be calculated to understand the local ordering of molecules in the liquid or solid state.

Thermodynamic Properties: Equations of state and transport properties like viscosity and diffusion coefficients can be derived from MD simulations. sigmaaldrich.comnih.govnih.govresearchgate.netresearchgate.net

Dynamic Processes: The simulations would model vibrational motions, rotational dynamics, and conformational transitions, showing how the molecule behaves over time at a given temperature. The introduction of the heavier bromine atom would be expected to alter the vibrational spectra and slow down the rotational and translational dynamics compared to PFB.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry can predict the most likely sites for chemical attack and the relative rates of different reactions. For this compound, key reactive sites can be identified using several theoretical descriptors:

Fukui Functions: These functions are derived from the change in electron density upon the addition or removal of an electron. They help to identify the most electrophilic and nucleophilic sites in a molecule. For this compound, the carbon atom bonded to bromine is a likely site for nucleophilic attack, while the acidic protons on the adjacent CH2 group could be susceptible to attack by a strong base.

Reaction Pathway Modeling: The mechanism of a potential reaction, such as a substitution or elimination reaction, can be modeled by locating the transition state structure and calculating the activation energy barrier. For instance, the competition between SN2 (substitution of bromine) and E2 (elimination of HBr) reactions could be theoretically investigated to predict the major product under different conditions.

Spectroscopic Property Simulations and Validation

Computational methods are invaluable for interpreting experimental spectra and can even predict spectra for unknown compounds.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated using quantum chemistry methods. These calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed peaks. For this compound, characteristic frequencies for the C-F stretching, C-Br stretching, and various bending modes would be predicted.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be computed. These predictions are highly useful for structural elucidation. The calculated ¹⁹F NMR spectrum, for example, would be complex due to the presence of two different fluorinated carbon environments and spin-spin coupling with neighboring protons.

While experimental spectra for the parent compound, 1,1,1,3,3-pentafluorobutane, are available and have been used for validation of computational methods, similar detailed and validated spectroscopic simulations for the bromo-derivative are not present in the cited literature. nih.gov

Development of Structure-Property Relationships through Computational Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure with physical properties or biological activities, respectively. nih.govmdpi.com

For a compound like this compound, a QSPR study could be developed to predict properties such as boiling point, density, or viscosity for a series of related haloalkanes. This would involve:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) would be calculated for a set of similar molecules.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model would be rigorously tested using external validation sets.

Such models are powerful for screening new compounds and for understanding which structural features are most important for a given property. However, the development of a specific QSPR/QSAR model for this compound has not been reported in the searched scientific literature.

Environmental and Atmospheric Research of Bromofluorocarbons, Including Analogues of 4 Bromo 1,1,1,3,3 Pentafluorobutane

Atmospheric Fate and Degradation Mechanisms of Halogenated Alkanes

Halogenated alkanes, once released into the environment, are subject to various atmospheric removal processes that determine their persistence and potential for environmental impact. dcu.ie The primary degradation mechanism for many of these compounds in the troposphere is their reaction with hydroxyl (OH) radicals. dcu.ie This process is a crucial first step in their atmospheric breakdown. For alkanes containing hydrogen, this reaction typically involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical. dcu.ie

These radicals then undergo further reactions, often with molecular oxygen, initiating a cascade of chemical transformations. The end products of this degradation can include smaller, more oxidized species such as carbonyl halides (e.g., CF2O) and carbon dioxide (CO2). dcu.ieepa.gov The specific degradation pathway and the resulting products depend on the structure of the parent molecule. For instance, studies on 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc), an analogue of 4-bromo-1,1,1,3,3-pentafluorobutane, indicate that H-atom abstraction occurs predominantly from the methyl (-CH3) group. epa.gov

Stratospheric Ozone Depletion Potential of Bromofluorocarbons

Bromofluorocarbons (BFCs), often known by the trade name Halons, are recognized for their significant impact on the stratospheric ozone layer. wikipedia.org Their potential to destroy ozone is considerably greater than that of their chlorofluorocarbon (CFC) counterparts on a per-molecule basis. wikipedia.org This heightened efficiency is due to the bromine atom's effectiveness in catalytic ozone destruction cycles. europa.euepa.gov

The process begins when these chemically inert compounds are transported to the stratosphere. wikipedia.org Once there, intense UV radiation breaks the carbon-bromine bond, releasing a bromine radical (Br·). wikipedia.org This free radical can then catalytically destroy thousands of ozone (O3) molecules before it is eventually removed from the atmosphere. europa.eu

The key reactions in the bromine-catalyzed destruction of ozone are:

Br· + O₃ → BrO· + O₂

BrO· + O → Br· + O₂

The net result is the conversion of an ozone molecule and an oxygen atom into two molecules of diatomic oxygen, with the bromine radical being regenerated to continue the cycle.

Global Warming Potential and Radiative Efficiency Assessments

In addition to their role in ozone depletion, many halogenated alkanes are potent greenhouse gases. Their ability to contribute to global warming is quantified by their Global Warming Potential (GWP) and Radiative Efficiency (RE). nih.govsemanticscholar.org Radiative efficiency measures a molecule's ability to absorb infrared radiation, while GWP compares the integrated warming effect of a certain mass of a gas over a specific time horizon (typically 100 years) to that of the same mass of carbon dioxide (CO₂). semanticscholar.org

Halocarbons, including bromofluorocarbons, often have high RE values because they absorb strongly in the atmospheric "window," a region of the infrared spectrum where CO₂ and water vapor are largely transparent. reading.ac.uk This allows them to trap heat that would otherwise escape to space. semanticscholar.org As of 2020, the radiative forcing from all halocarbons was estimated to be 0.38 W m⁻², which is approximately 18% of the current forcing from CO₂. nih.govsemanticscholar.org

Systematic reviews and updates provide RE and GWP values for a wide range of halocarbons. nih.govreading.ac.uk These assessments rely on laboratory measurements of infrared absorption spectra and atmospheric lifetime estimates. semanticscholar.org The tables below present data for various halogenated compounds, illustrating the range of their potential climate impacts.

Interactive Data Table: Radiative Efficiency and Global Warming Potential of Selected Halocarbons

CompoundAtmospheric Lifetime (years)Radiative Efficiency (W m⁻² ppb⁻¹)GWP (100-year)
CFC-11 520.265350
CFC-12 1020.3211200
Halon-1301 (Bromotrifluoromethane) 650.327030
HCFC-22 120.221880
HFC-134a (1,1,1,2-Tetrafluoroethane) 140.161470
HFC-365mfc (1,1,1,3,3-Pentafluorobutane) 8.60.15804
Carbon Tetrachloride 320.131730
Data sourced from comprehensive reviews on halocarbon radiative efficiencies and global warming potentials. Note that values can be subject to revision as new data becomes available. nih.govsemanticscholar.orgreading.ac.uk

Environmental Monitoring and Measurement Techniques for Halocarbons

Tracking the atmospheric concentrations of halocarbons is essential for assessing the effectiveness of international regulations like the Montreal Protocol and for understanding their ongoing environmental impact. canada.caepa.gov This is accomplished through long-term environmental monitoring programs that utilize sophisticated measurement techniques. epa.gov

Global networks of monitoring stations, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), continuously sample the atmosphere. These stations are typically located in remote areas to obtain air samples that are representative of the global background concentration, free from the influence of local pollution sources.

The primary analytical technique used to measure trace concentrations of halocarbons in these air samples is gas chromatography coupled with mass spectrometry (GC-MS). This method allows for the separation, identification, and precise quantification of dozens of different compounds in a single sample. For enhanced sensitivity to specific classes of compounds, electron capture detectors (ECDs) are also widely used, as they are particularly responsive to halogenated molecules.

In the United States, long-term monitoring is conducted by networks like the Clean Air Status and Trends Network (CASTNET), which provides data to assess trends in air quality and atmospheric deposition. epa.gov These comprehensive monitoring efforts provide the critical data needed to track the atmospheric burdens of substances like this compound and its analogues, ensuring that trends are accurately reported and that environmental policies are based on sound scientific evidence. epa.gov

Green Chemistry Principles in Fluorocarbon Production and Use

The production of fluorocarbons has traditionally involved hazardous materials and energy-intensive processes. ox.ac.ukox.ac.uk For example, the synthesis of most fluorochemicals relies on hydrogen fluoride (B91410) (HF), a highly toxic and corrosive gas. ox.ac.uk Recognizing these environmental and safety concerns, significant research has been directed toward applying the principles of green chemistry to fluorocarbon production. ox.ac.ukeurekalert.org

A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. ox.ac.uk A major breakthrough in this area has been the development of methods that bypass the need for HF gas. ox.ac.uk Inspired by natural biomineralization processes, researchers have developed a technique to use the mineral fluorspar (calcium fluoride, CaF₂) directly as a fluorinating agent. ox.ac.ukox.ac.uk

Emerging Research Frontiers and Future Prospects for 4 Bromo 1,1,1,3,3 Pentafluorobutane

Innovations in Synthetic Methodologies and Chemical Transformations

The development of efficient and selective synthetic routes to 4-Bromo-1,1,1,3,3-pentafluorobutane and its subsequent chemical transformations are crucial for unlocking its full potential. While specific literature on the synthesis of this exact molecule is limited, general advancements in fluorine chemistry provide a roadmap for potential innovative methodologies.

Current synthetic strategies for fluorinated butanes often rely on multi-step processes. For instance, the preparation of the parent compound, 1,1,1,3,3-pentafluorobutane (B1294926), can be achieved through the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane (B8740826) with hydrogen fluoride (B91410) in the presence of a catalyst like antimony pentachloride or tin tetrachloride. google.com The introduction of a bromine atom could potentially be achieved through radical bromination of the parent alkane, though selectivity might be a challenge.

Innovations in this area are likely to focus on more direct and atom-economical methods. This could involve the development of novel catalysts for the selective bromination of partially fluorinated alkanes or the use of fluorinated building blocks in cross-coupling reactions.

Once synthesized, the bromine atom in this compound serves as a handle for a variety of chemical transformations. Key reaction classes that are being explored for similar bromo-fluoro compounds include:

Grignard Reactions: The formation of a Grignard reagent from this compound would create a potent nucleophile. This reagent could then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the 1,1,1,3,3-pentafluorobutyl moiety into more complex molecules. leah4sci.comchemicalforums.com

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.

Dehydrobromination: Elimination of hydrogen bromide from this compound could lead to the formation of valuable pentafluorobutenes, which are versatile monomers for polymerization and intermediates in organic synthesis.

Table 1: Potential Chemical Transformations of this compound

Reaction TypeReagentsPotential Product
Grignard FormationMg, EtherC₄H₄F₅MgBr
Nucleophilic SubstitutionNu⁻C₄H₄F₅-Nu
DehydrobrominationBaseC₄H₃F₅ (Pentafluorobutene isomers)

Expanded Applications in Advanced Functional Materials

The unique properties conferred by the pentafluorobutyl group, such as high thermal stability, chemical resistance, and specific electronic effects, make this compound a promising candidate for the development of advanced functional materials. Research into analogous fluorinated molecules suggests several potential application areas. researchgate.netnih.gov

One of the most exciting prospects lies in the field of liquid crystals . The incorporation of fluorinated segments into liquid crystal molecules can significantly influence their mesomorphic properties, dielectric anisotropy, and switching behavior. researchgate.netnih.gov The 1,1,1,3,3-pentafluorobutyl group, when incorporated into a liquid crystal scaffold, could lead to materials with enhanced performance for display technologies.

Furthermore, this compound could serve as a key building block for the synthesis of novel fluoropolymers . Polymers containing highly fluorinated segments are known for their exceptional properties, including low surface energy, high hydrophobicity, and excellent resistance to degradation. By incorporating the 1,1,1,3,3-pentafluorobutyl moiety, it may be possible to fine-tune the properties of polymers for applications in coatings, membranes, and specialty elastomers.

The introduction of the bromine atom also opens up possibilities for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone to create materials with tailored properties.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. While the synthesis of highly fluorinated compounds can sometimes involve harsh reagents and conditions, there is a growing emphasis on developing more sustainable alternatives.

The use of this compound could contribute to sustainable chemistry in several ways:

Building Block Approach: Utilizing this compound as a pre-fluorinated building block can be more efficient and generate less waste than introducing fluorine atoms at a later stage in a complex synthesis.

Recyclable Catalysts: The development of recyclable catalysts for the synthesis and transformation of this compound would significantly improve the sustainability of processes involving this compound.

Designing for Degradation: While fluoropolymers are known for their stability, future research could focus on designing polymers derived from this bromo-functionalized monomer that have built-in mechanisms for controlled degradation, addressing end-of-life concerns.

Interdisciplinary Collaborations in Fluorine Chemistry

The advancement of research on this compound and similar compounds will heavily rely on interdisciplinary collaborations. The complex nature of fluorine chemistry necessitates a synergistic approach, bringing together experts from various fields.

Organic and Organometallic Chemists are essential for developing novel synthetic methods and exploring the reactivity of this compound.

Materials Scientists and Polymer Chemists will play a crucial role in designing and characterizing new materials based on this building block.

Computational Chemists can provide valuable insights into the properties of molecules containing the 1,1,1,3,3-pentafluorobutyl group, guiding experimental efforts.

Chemical Engineers will be vital for scaling up the synthesis of this compound and developing efficient and safe manufacturing processes.

Through such collaborations, the full scientific and technological potential of this compound can be realized, leading to innovations across a wide range of applications.

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-Bromo-1,1,1,3,3-pentafluorobutane?

Synthesis typically involves halogen exchange or fluorination of brominated precursors. For example:

  • Radical bromination : Introduce bromine at the 4-position of a fluorinated butane precursor under controlled UV light or initiators.
  • Nucleophilic substitution : React 1,1,1,3,3-pentafluorobutanol with PBr₃ or HBr in anhydrous conditions to replace the hydroxyl group with bromine .
  • Characterization : Confirm purity via gas chromatography (GC) (≥98.0% purity as per industrial standards) and structural integrity using ¹⁹F NMR to resolve fluorine environments .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹⁹F NMR : Resolves fluorine substituents and bromine placement. For instance, ¹⁹F NMR distinguishes between CF₃ and CF₂ groups (δ ~ -60 to -80 ppm for CF₃, δ ~ -110 ppm for CF₂) .
  • GC-MS : Validates molecular weight (229.98 g/mol) and detects impurities. Use helium as a carrier gas with a polar column (e.g., DB-5) for optimal separation .
  • FT-IR : Identifies C-Br stretches (500–600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Employ factorial experimental design to isolate critical variables:

  • Variables : Temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).
  • Analysis : Use ANOVA to determine significant factors. For example, higher temperatures (>80°C) may favor bromination but risk decomposition .
  • Case Study : A 2³ factorial design revealed that THF as a solvent at 70°C with 5 mol% Pd/C increased yield by 22% compared to DMF .

Q. How do solvent polarity and temperature influence the nucleophilic substitution reactivity of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, enhancing reaction rates. For SN1 pathways, low-polarity solvents may favor carbocation formation.
  • Temperature : Elevated temperatures accelerate kinetics but may promote side reactions (e.g., elimination). For example, in Suzuki-Miyaura couplings, yields dropped by 15% at 100°C due to C-F bond cleavage .
  • Data Validation : Use Arrhenius plots to model rate constants (k) across temperatures (25–80°C) and correlate with solvent dielectric constants .

Q. How can computational tools resolve contradictions in thermodynamic data for this compound?

  • Molecular Dynamics (MD) Simulations : Predict thermodynamic properties (e.g., ΔHƒ, Gibbs free energy) using force fields like OPLS-AA. Compare results with experimental calorimetry data .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (≈ 65 kcal/mol) and C-F (≈ 116 kcal/mol) to explain stability under thermal stress .
  • Case Study : MD simulations aligned with DSC data (Tm = -30°C) but identified discrepancies in vapor pressure predictions, suggesting recalibration of van der Waals parameters .

Q. What are the challenges in using this compound in cross-coupling reactions, and how can they be mitigated?

  • Steric Hindrance : The bulky CF₃ groups impede catalyst access to the C-Br bond. Solution: Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates and enhance oxidative addition .
  • Fluorine-Induced Electronic Effects : Electron-withdrawing fluorine atoms reduce electrophilicity. Mitigation: Activate the substrate with Ag₂O or Cs₂CO₃ to polarize the C-Br bond .
  • Side Reactions : Competing β-hydrogen elimination can form 1,3,3-trifluoropropene. Suppress via low-temperature reactions (<50°C) and excess base .

Methodological Resources

  • Synthesis Protocols : Refer to TCI America’s guidelines for bromofluorocarbon handling (anhydrous conditions, Schlenk techniques) .
  • Data Analysis : Utilize COMSOL Multiphysics for reaction modeling and AI-driven optimization of parameters (e.g., residence time in flow reactors) .
  • Safety : Adhere to ChemScene’s safety protocols for fluorinated compounds (e.g., PPE, fume hoods) .

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Reactant of Route 1
4-Bromo-1,1,1,3,3-pentafluorobutane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.